2-amino-N,N-dimethylpropane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-N,N-dimethylpropane-1-sulfonamide is a chemical compound with the molecular formula C5H14N2O2S and a molecular weight of 166.24 . It is part of the sulfonamide group of compounds .

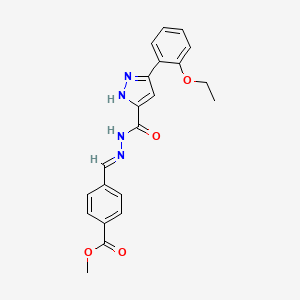

Molecular Structure Analysis

The molecular structure of 2-amino-N,N-dimethylpropane-1-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .科学的研究の応用

Synthesis and Structural Characterization

This compound is utilized in the synthesis of various salts through reactions with acids, such as hydrochloric acid. The resulting salts can be characterized structurally using techniques like X-ray crystallography, IR and Raman spectroscopy, NMR spectroscopy, and thermal analysis. These studies help in understanding the conformational and topological classifications of the salts .

Metal Organic Frameworks (MOFs)

With its ability to form stable complexes with transition metals, 2-amino-N,N-dimethylpropane-1-sulfonamide serves as a bridging ligand in the construction of MOFs. These frameworks have vast applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes .

Coordination Polymers

Similar to MOFs, this compound can act as a ligand in coordination polymers. These materials are of interest for their potential use in optoelectronic devices, magnetic materials, and as catalysts in various chemical reactions .

Hydrogen Bonding Studies

The compound’s derivatives are used to study hydrogen bonding interactions, which are crucial for the development of new materials with specific properties. Understanding these interactions can lead to the design of better pharmaceuticals and polymers .

Copolymerization

2-amino-N,N-dimethylpropane-1-sulfonamide is involved in the copolymerization with other monomers to create polymers with tailored properties. These polymers can be used as dispersant viscosity modifiers for lubricating oils, which are essential in automotive and industrial applications .

Drug Development

In pharmaceutical research, the compound’s derivatives are used as carboxyl activating agents for coupling primary amines to yield amide bonds. This reaction is fundamental in the synthesis of peptide bonds, which are the building blocks of proteins and enzymes .

Chemical Synthesis

The compound is also important in general chemical synthesis protocols. It can be accessed through the reduction of related nitro compounds and is used in various synthetic pathways to create a wide range of chemical products .

作用機序

特性

IUPAC Name |

2-amino-N,N-dimethylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S/c1-5(6)4-10(8,9)7(2)3/h5H,4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXKPJCKCHQTRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N,N-dimethylpropane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2855856.png)

![3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855857.png)

![4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2855859.png)

![3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2855862.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2855864.png)

![N-[2-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2855866.png)

![3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2855868.png)

![2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2855871.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2855872.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2855873.png)

![8-Aminobicyclo[3.2.1]octan-3-ol](/img/structure/B2855875.png)